molecular formula C11H12FNO2 B12950030 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid

1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid

Cat. No.: B12950030
M. Wt: 209.22 g/mol
InChI Key: QCYRBQWXCNWRFV-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C11H11FNO2. It features a cyclopentane ring attached to a carboxylic acid group and a fluoropyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid typically involves the reaction of 3-fluoropyridine with cyclopentanecarboxylic acid under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 3-fluoropyridine is reacted with cyclopentanecarboxylic acid in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid is unique due to the combination of the cyclopentane ring, carboxylic acid group, and fluoropyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

1-(3-fluoropyridin-2-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H12FNO2/c12-8-4-3-7-13-9(8)11(10(14)15)5-1-2-6-11/h3-4,7H,1-2,5-6H2,(H,14,15)

InChI Key

QCYRBQWXCNWRFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=CC=N2)F)C(=O)O

Origin of Product

United States

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